Cas no 950684-36-3 (Butyl[(4-phenylphenyl)methyl]amine hydrochloride)
![Butyl[(4-phenylphenyl)methyl]amine hydrochloride structure](https://ja.kuujia.com/scimg/cas/950684-36-3x500.png)
Butyl[(4-phenylphenyl)methyl]amine hydrochloride 化学的及び物理的性質
名前と識別子
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- Butyl[(4-phenylphenyl)methyl]amine hydrochloride
- Cl.CCCCNCC1=CC=C(C=C1)C1=CC=CC=C1
- N-(1,1'-Biphenyl-4-ylmethyl)-N-butylamine hydrochloride
- ({[1,1'-biphenyl]-4-yl}methyl)(butyl)amine hydrochloride
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- MDL: MFCD07109731
- インチ: 1S/C17H21N.ClH/c1-2-3-13-18-14-15-9-11-17(12-10-15)16-7-5-4-6-8-16;/h4-12,18H,2-3,13-14H2,1H3;1H
- InChIKey: CNPWSOXWQAEFDK-UHFFFAOYSA-N
- ほほえんだ: Cl.N(CC1C=CC(C2C=CC=CC=2)=CC=1)CCCC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 200
- トポロジー分子極性表面積: 12
Butyl[(4-phenylphenyl)methyl]amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB420894-1 g |
Butyl[(4-phenylphenyl)methyl]amine hydrochloride |
950684-36-3 | 1g |
€467.00 | 2023-04-24 | ||
abcr | AB420894-10 g |
Butyl[(4-phenylphenyl)methyl]amine hydrochloride |
950684-36-3 | 10g |
€935.60 | 2023-04-24 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1195979-100g |
({[1,1'-Biphenyl]-4-yl}methyl)(butyl)amine hydrochloride |
950684-36-3 | 98% | 100g |
¥23596.00 | 2024-04-24 | |
A2B Chem LLC | AJ24535-5g |
({[1,1'-biphenyl]-4-yl}methyl)(butyl)amine hydrochloride |
950684-36-3 | 95+% | 5g |
$1235.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1195979-5g |
({[1,1'-Biphenyl]-4-yl}methyl)(butyl)amine hydrochloride |
950684-36-3 | 98% | 5g |
¥6972.00 | 2024-04-24 | |
A2B Chem LLC | AJ24535-25g |
({[1,1'-biphenyl]-4-yl}methyl)(butyl)amine hydrochloride |
950684-36-3 | 95+% | 25g |
$2248.00 | 2024-07-18 | |
A2B Chem LLC | AJ24535-50g |
({[1,1'-biphenyl]-4-yl}methyl)(butyl)amine hydrochloride |
950684-36-3 | 95+% | 50g |
$3463.00 | 2024-07-18 | |
abcr | AB420894-25 g |
Butyl[(4-phenylphenyl)methyl]amine hydrochloride |
950684-36-3 | 25g |
€1361.60 | 2023-04-24 | ||
A2B Chem LLC | AJ24535-10g |
({[1,1'-biphenyl]-4-yl}methyl)(butyl)amine hydrochloride |
950684-36-3 | 95+% | 10g |
$1573.00 | 2024-07-18 | |
abcr | AB420894-10g |
Butyl[(4-phenylphenyl)methyl]amine hydrochloride; . |
950684-36-3 | 10g |
€935.60 | 2025-02-16 |
Butyl[(4-phenylphenyl)methyl]amine hydrochloride 関連文献
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
Butyl[(4-phenylphenyl)methyl]amine hydrochlorideに関する追加情報
Butyl[(4-phenylphenyl)methyl]amine hydrochloride: A Comprehensive Overview
Butyl[(4-phenylphenyl)methyl]amine hydrochloride, also known by its CAS registry number CAS No. 950684-36-3, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of aniline, with a unique structure that combines a butyl group, a biphenyl moiety, and an amine functional group. The hydrochloride salt form of this compound is commonly used in research and development due to its stability and solubility properties.
The molecular structure of Butyl[(4-phenylphenyl)methyl]amine hydrochloride is characterized by a central benzene ring substituted with a phenyl group at the para position, forming a biphenyl system. This system is further connected to a methylene group (-CH2-) that is attached to an amine (-NH-) and a butyl (-C4H9) substituent. The hydrochloride salt form ensures that the compound exists in its protonated state, which is advantageous for various chemical reactions and analyses.
Recent studies have highlighted the potential of Butyl[(4-phenylphenyl)methyl]amine hydrochloride in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly those with potential anti-inflammatory, antioxidant, and neuroprotective properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising activity against inflammatory pathways, suggesting its utility in the treatment of conditions such as arthritis and neurodegenerative diseases.
In terms of synthesis, Butyl[(4-phenylphenyl)methyl]amine hydrochloride can be prepared through various routes, including nucleophilic substitution and coupling reactions. One common method involves the reaction of 4-bromobiphenyl with butyllithium followed by quenching with an amine source. The optimization of these reaction conditions has been a focus of recent research, with efforts directed toward improving yield and reducing side reactions. For example, the use of polar aprotic solvents and precise control over reaction temperature have been shown to enhance the efficiency of the synthesis process.
The pharmacokinetic properties of Butyl[(4-phenylphenyl)methyl]amine hydrochloride have also been investigated in preclinical models. Studies conducted in rodents indicate that this compound exhibits moderate absorption and distribution characteristics, with a half-life that makes it suitable for sustained-release formulations. Additionally, preliminary toxicity studies suggest that it has a favorable safety profile, with no significant adverse effects observed at therapeutic doses.
In terms of applications, Butyl[(4-phenylenemethyl)amine hydrochloride has found utility in both academic research and industrial settings. Its use as an intermediate in organic synthesis has been well-documented, particularly in the construction of complex heterocyclic compounds. Furthermore, its role as a ligand in metal-catalyzed reactions has been explored, with recent findings indicating its potential as an effective catalyst for cross-coupling reactions.
The growing interest in CAS No. 950684-36-3 can be attributed to its unique chemical properties and versatility across multiple disciplines. As research continues to uncover new applications and mechanisms of action for this compound, it is likely to play an increasingly important role in advancing both basic science and applied technologies.
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